Synthesis pathways for 2-Methyl-2-piperidin-1-ylpropanenitrile
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the primary synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Methyl-2-piperidin-1-ylpropanenitrile, a quaternary α-aminonitrile. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanism, detailed experimental protocols, and the underlying chemical principles governing the synthesis. The primary focus is on the three-component Strecker reaction, a classic and efficient method for the formation of α-aminonitriles. This guide emphasizes practical insights, safety considerations, and validation through established chemical literature.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of more complex molecules, most notably α-amino acids.[1][2] Their structure, characterized by a nitrile and an amino group attached to the same carbon atom, provides a versatile scaffold for further chemical transformations. The target molecule of this guide, 2-Methyl-2-piperidin-1-ylpropanenitrile, is a quaternary α-aminonitrile, meaning the α-carbon is bonded to four non-hydrogen substituents. Such structures are of significant interest in medicinal chemistry and materials science.
The synthesis of α-aminonitriles was first reported in 1850 by Adolph Strecker, and this method, the Strecker reaction, remains one of the most fundamental and widely utilized multi-component reactions in organic chemistry.[3][4]
The Core Synthesis Pathway: A Three-Component Strecker Reaction
The most direct and industrially scalable method for synthesizing 2-Methyl-2-piperidin-1-ylpropanenitrile is a one-pot, three-component Strecker reaction. This reaction brings together a ketone, a secondary amine, and a cyanide source.
The overall transformation is as follows:
Ketone: Acetone ((CH₃)₂CO)
Amine: Piperidine (C₅H₁₁N)
Cyanide Source: Hydrogen Cyanide (HCN) or a salt such as Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).
The confluence of these three reactants under appropriate conditions yields the target α-aminonitrile. The use of a ketone (acetone) instead of an aldehyde results in the formation of an α,α-disubstituted (in this case, quaternary) amino acid precursor.[4]
Reaction Mechanism: A Stepwise Analysis
The Strecker synthesis proceeds through a well-established two-part mechanism.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Part 1: Formation of the Piperidinium Ion
Carbonyl Activation: The reaction is often facilitated by a mildly acidic medium. The carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Amine: The nitrogen atom of piperidine acts as a nucleophile, attacking the activated carbonyl carbon.
Dehydration: Following a series of proton transfers, a water molecule is eliminated, leading to the formation of a key reactive intermediate: the N,N-dimethyl-1-piperidinium ion. This iminium ion is highly electrophilic.
Part 2: Nucleophilic Addition of Cyanide
Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[4] This step forms the crucial new carbon-carbon bond.
Product Formation: This nucleophilic addition results in the final product, 2-Methyl-2-piperidin-1-ylpropanenitrile. The reaction is generally irreversible.
The logical flow of this mechanism is depicted in the diagram below.
Caption: A logical workflow for the synthesis and purification of the product.
Trustworthiness and Validation: Causality in Experimental Choices
Choice of Cyanide Source: While hydrogen cyanide (HCN) gas can be used, solid salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are often preferred in a laboratory setting for safety and ease of handling. [5]The reaction is typically performed under mildly acidic conditions to generate HCN in situ, which is the active cyanating agent.
[2]* Temperature Control: The initial cooling is crucial to manage the exothermic nature of the iminium ion formation and the subsequent cyanide addition. Maintaining a low temperature prevents the uncontrolled evolution of toxic HCN gas.
Aqueous Work-up: The washing steps are essential for removing unreacted starting materials, inorganic salts (like potassium acetate), and the acid catalyst, ensuring the purity of the final product.
Purification Method: Vacuum distillation is the preferred method for purifying liquid organic compounds with relatively high boiling points, as it prevents thermal decomposition.
Conclusion
The three-component Strecker reaction provides a reliable and efficient pathway for the synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile from readily available starting materials: acetone, piperidine, and a cyanide salt. The mechanism, proceeding through a critical iminium ion intermediate, is well-understood and allows for rational optimization. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this valuable quaternary α-aminonitrile for applications in further research and development.
Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 14532-38-2) 4-(4-Chlorophenyl)-4-hydroxypiperidine, identified by CAS number 14532-38-2, is more than a mere chemical intermediate; it represents...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 14532-38-2)
4-(4-Chlorophenyl)-4-hydroxypiperidine, identified by CAS number 14532-38-2, is more than a mere chemical intermediate; it represents a pivotal structural motif in the landscape of modern pharmacology. As a key metabolite of the widely-used antipsychotic drug Haloperidol, its study offers crucial insights into drug metabolism and pharmacokinetics[1]. However, its significance extends far beyond this role. The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure, forming the backbone of numerous centrally active agents. Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal starting point for designing ligands with high affinity and selectivity for various neurological targets.
This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)-4-hydroxypiperidine, consolidating its chemical properties, synthesis protocols, known biological activities, and potential applications. We will delve into the causality behind experimental methodologies and provide actionable protocols to empower researchers in their drug discovery and development endeavors.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 4-(4-Chlorophenyl)-4-hydroxypiperidine is typically supplied as a white to off-white crystalline powder[2][3]. Its core properties are summarized below.
Spectroscopic data are essential for structural confirmation and quality control. Standard analyses for this compound include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[2][4][6][7][8]. These data provide a unique fingerprint, confirming the integrity of the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.
Section 2: Synthesis and Chemical Reactivity
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine is a classic example of nucleophilic addition to a ketone. The most common and industrially scalable approach involves a Grignard reaction.
Rationale for Synthetic Strategy
The choice of a Grignard reaction is dictated by its efficiency and reliability in forming carbon-carbon bonds. Specifically, it allows for the direct addition of the 4-chlorophenyl aryl group to the electrophilic carbonyl carbon of a piperidone precursor. N-protection of the piperidone is a critical step; the acidic N-H proton of an unprotected piperidone would quench the highly basic Grignard reagent, halting the desired reaction. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability under the basic Grignard reaction conditions and its facile removal under acidic conditions.
Detailed Synthesis Protocol
Step 1: Grignard Reagent Formation
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
Slowly add a solution of 4-bromochlorobenzene in anhydrous THF via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of 4-chlorophenylmagnesium bromide.
Step 2: Nucleophilic Addition
Cool the Grignard reagent solution to 0 °C in an ice bath.
Slowly add a solution of N-(tert-Butoxycarbonyl)-4-piperidone in anhydrous THF via the dropping funnel[3]. The choice of this specific piperidone derivative is crucial for preventing side reactions.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure complete reaction.
Step 3: Workup and Deprotection
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Dissolve the crude N-Boc protected intermediate in a solution of hydrochloric acid in 1,4-dioxane[9].
Stir at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC.
Concentrate the mixture under vacuum. Neutralize the resulting hydrochloride salt with a base (e.g., NaOH solution) and extract the free base product into an organic solvent.
Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(4-Chlorophenyl)-4-hydroxypiperidine as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Section 3: Biological Activity and Potential Applications
The pharmacological interest in 4-(4-Chlorophenyl)-4-hydroxypiperidine stems from both its role as a metabolite and its potential as a versatile scaffold for novel drug candidates.
Analgesic and Hypotensive Properties of Derivatives
While data on the parent compound is limited, research into its N-substituted derivatives has been illuminating. A study demonstrated that new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives exhibit significant analgesic activity in rats when evaluated using the tail-flick test, a standard model for thermal pain[10]. Pethidine, a well-known opioid analgesic, was used as a reference, indicating the potential for these compounds to modulate pain pathways. Furthermore, some of these same derivatives were found to produce a reduction in blood pressure in normotensive rats, suggesting additional cardiovascular effects[10].
Potential as a Sigma Receptor Ligand
The compound has been identified as a useful intermediate for creating potential fluorescent probes for sigma receptors[3]. Sigma receptors, particularly the Sigma-1 subtype, are unique intracellular chaperone proteins implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric disorders, neurodegenerative diseases, and cancer. The ability of the 4-(4-Chlorophenyl)-4-hydroxypiperidine scaffold to be modified into high-affinity sigma receptor ligands highlights its value in developing novel diagnostic and therapeutic tools.
Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation
Based on its structural features and its utility in developing sigma receptor probes, a plausible mechanism of action for derivatives of this compound involves modulation of the Sigma-1 receptor (σ1R). The σ1R resides at the mitochondria-associated endoplasmic reticulum membrane (MAM) and acts as a molecular chaperone. Upon stimulation by a ligand, it can dissociate and translocate to interact with various ion channels and signaling proteins, thereby modulating calcium signaling, ion channel activity, and cellular stress responses.
Signaling Pathway Diagram
Caption: Hypothesized signaling via the Sigma-1 receptor at the ER membrane.
Section 4: Experimental Protocols for Biological Evaluation
To assess the potential analgesic properties suggested by its derivatives, a standardized in vivo protocol is required. The following tail-flick test methodology is a self-validating system for quantifying thermal nociceptive thresholds.
Protocol: Tail-Flick Analgesic Assay in Rats
Objective: To determine the analgesic effect of 4-(4-Chlorophenyl)-4-hydroxypiperidine by measuring the latency of a rat's response to a thermal stimulus.
Syringes and needles for intramuscular (IM) injection
Methodology:
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment to minimize stress-induced analgesia.
Baseline Measurement: Gently restrain each rat and place its tail on the radiant heat source of the analgesia meter. The baseline latency is the time taken for the rat to flick its tail away from the heat. Record this time. A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage.
Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
Group 1: Vehicle control
Group 2: Positive control (e.g., Pethidine, 50 mg/kg, IM)
Compound Administration: Administer the assigned substance via intramuscular injection.
Post-treatment Measurement: At fixed time intervals (e.g., 30, 60, 90, and 120 minutes) after injection, repeat the tail-flick latency measurement for each rat.
Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula:
% MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
Statistical Analysis: Compare the % MPE values between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significance.
Causality and Self-Validation: The inclusion of a vehicle control group accounts for any effects of the injection procedure or solvent. The positive control group validates that the assay is sensitive enough to detect known analgesic compounds. The baseline measurement for each animal serves as its own internal control, minimizing inter-animal variability.
Experimental Workflow Diagram
Caption: Workflow for the in vivo tail-flick analgesic assay.
Section 5: Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical compound. 4-(4-Chlorophenyl)-4-hydroxypiperidine presents several hazards that require careful management.
Respiratory Irritation: May cause respiratory irritation[2][11].
Recommended Handling Procedures:
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat[11]. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder[1][12].
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible[11].
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[11][13]. Avoid contact with eyes, skin, and clothing[12].
Storage and Disposal:
Storage: Store in a tightly closed container in a dry, well-ventilated place[11][12]. Keep in a dark place, sealed, at room temperature[3].
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].
Conclusion
4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 14532-38-2) is a compound of significant interest to the drug development community. Its structural relationship to Haloperidol provides a foundation for metabolic studies, while its utility as a synthetic building block opens avenues for novel therapeutic agents. The demonstrated analgesic and hypotensive activities of its derivatives, coupled with its potential as a scaffold for targeting CNS receptors like the sigma receptor, underscore its value. By understanding its chemical properties, employing robust synthetic and analytical protocols, and adhering to strict safety guidelines, researchers can effectively leverage this versatile molecule to advance the frontiers of medicinal chemistry and pharmacology.
References
Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin (Tokyo), 53(1), 64–66. [Link]
Muby Chemicals. (n.d.). 4-(4-Chlorophenyl)-4-Hydroxypiperidine Manufacturers, SDS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine Spectrum. Retrieved from [Link]
Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Methyl-2-piperidin-1-ylpropanenitrile
This guide provides an in-depth exploration of the potential research applications of 2-Methyl-2-piperidin-1-ylpropanenitrile, a unique α-aminonitrile with significant promise in medicinal chemistry and drug discovery. A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the potential research applications of 2-Methyl-2-piperidin-1-ylpropanenitrile, a unique α-aminonitrile with significant promise in medicinal chemistry and drug discovery. As a molecule combining the reactive nitrile and amino functionalities with the privileged piperidine scaffold, it represents a versatile building block for the synthesis of novel bioactive compounds. This document will delve into its synthesis, chemical reactivity, and prospective applications, offering detailed experimental protocols and workflows for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of α-Aminonitriles
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids, diamines, and various heterocyclic systems.[1][2] Their significance is underscored by their role in the historic Strecker synthesis, the first-ever synthesis of an amino acid.[3][4] The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same carbon atom imparts a unique reactivity profile, making them valuable synthons in organic chemistry.[5] 2-Methyl-2-piperidin-1-ylpropanenitrile, with its CAS Number 2273-41-8, embodies this potential, offering a gateway to novel chemical entities with diverse pharmacological profiles.[6][7]
Table 1: Physicochemical Properties of 2-Methyl-2-piperidin-1-ylpropanenitrile
The synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile can be efficiently achieved through the well-established Strecker reaction, a one-pot, three-component condensation.[1][3] This method offers a convergent and atom-economical approach to α-aminonitriles.[8]
The Strecker Synthesis: A Robust and Versatile Method
The Strecker synthesis involves the reaction of a ketone (acetone), an amine (piperidine), and a cyanide source (such as trimethylsilyl cyanide or sodium cyanide).[3][4] The reaction proceeds through the initial formation of an iminium ion from the condensation of acetone and piperidine, which is then attacked by the cyanide nucleophile.[9]
Experimental Protocol: Strecker Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetone (1.0 eq) and piperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.
Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion.
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Methyl-2-piperidin-1-ylpropanenitrile.
Diagram 1: Strecker Synthesis Workflow
Caption: A streamlined workflow of the one-pot Strecker synthesis.
Potential Research Applications: A Gateway to Novel Therapeutics
The unique structural features of 2-Methyl-2-piperidin-1-ylpropanenitrile make it a compelling starting material for the development of novel therapeutic agents targeting a range of diseases.
Development of Cysteine Protease Inhibitors
α-Aminonitriles are known to be effective reversible inhibitors of cysteine proteases, such as cathepsins.[10] The nitrile group can act as a "warhead," forming a reversible covalent bond with the active site cysteine residue of the enzyme. The piperidine moiety can be strategically modified to enhance binding affinity and selectivity for specific protease subtypes.
Proposed Research Workflow: Screening for Cysteine Protease Inhibition
Compound Library Synthesis: Utilize the versatile Strecker synthesis to generate a library of 2-Methyl-2-piperidin-1-ylpropanenitrile analogs with diverse substitutions on the piperidine ring.
Enzymatic Assays: Screen the synthesized compounds against a panel of cysteine proteases (e.g., Cathepsin K, L, S) using fluorogenic substrates to determine their inhibitory potency (IC₅₀ values).
Mechanism of Inhibition Studies: For promising hits, perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to confirm the reversible covalent nature of the interaction.
Structural Biology: Co-crystallize potent inhibitors with their target proteases to gain insights into the binding mode and to guide further structure-based drug design.
Diagram 2: Cysteine Protease Inhibition Workflow
Caption: A workflow for identifying and characterizing novel cysteine protease inhibitors.
Synthesis of Novel Scaffolds for CNS-Active Agents
The piperidine ring is a common motif in many centrally active drugs.[11] By leveraging the reactivity of the α-aminonitrile, 2-Methyl-2-piperidin-1-ylpropanenitrile can be converted into a variety of heterocyclic scaffolds with potential applications in neuroscience research. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular cyclization, could lead to novel lactam structures.
Proposed Synthetic Transformation: From α-Aminonitrile to a Spiro-piperidine Lactam
Nitrile Hydrolysis: Subject 2-Methyl-2-piperidin-1-ylpropanenitrile to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-methyl-2-(piperidin-1-yl)propanoic acid.
Amide Bond Formation: Activate the carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt) and then induce intramolecular cyclization to form the corresponding spiro-piperidine lactam.
Biological Screening: Evaluate the resulting novel scaffold in a battery of in vitro and in vivo assays relevant to CNS disorders, such as receptor binding assays for neurotransmitter receptors or behavioral models of anxiety and depression.
Precursor for the Synthesis of Unnatural Amino Acids
The hydrolysis of the nitrile group in α-aminonitriles provides direct access to α-amino acids.[3] 2-Methyl-2-piperidin-1-ylpropanenitrile can, therefore, serve as a precursor to the unnatural amino acid, 2-methyl-2-(piperidin-1-yl)glycine. This novel amino acid can be incorporated into peptides to introduce conformational constraints or to probe peptide-protein interactions.
Experimental Protocol: Synthesis of 2-Methyl-2-(piperidin-1-yl)glycine
Acid Hydrolysis: Reflux a solution of 2-Methyl-2-piperidin-1-ylpropanenitrile in 6M hydrochloric acid for 24 hours.
Isolation: After cooling, the amino acid hydrochloride will precipitate. Isolate the solid by filtration.
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure amino acid hydrochloride. Neutralize with a suitable base to obtain the free amino acid.
Conclusion and Future Directions
2-Methyl-2-piperidin-1-ylpropanenitrile is a molecule of significant synthetic utility with a wide range of potential research applications. Its straightforward synthesis via the Strecker reaction, combined with the versatile reactivity of the α-aminonitrile functionality and the pharmacological relevance of the piperidine scaffold, positions it as a valuable building block for the discovery of novel therapeutic agents. The proposed research workflows in cysteine protease inhibition, CNS drug discovery, and unnatural amino acid synthesis provide a roadmap for unlocking the full potential of this intriguing molecule. Further exploration of its reactivity and biological activity is highly encouraged and is expected to yield exciting new discoveries in the field of medicinal chemistry.
References
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
Shaheen, F., & Shah, S. A. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]
ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
Royal Society of Chemistry. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]
Deng, T., Gao, Y., Han, X. L., & Cheng, C. (2022). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 144(35), 16062–16070. [Link]
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
van der Heijden, M. S., et al. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 5(1), 247-256. [Link]
Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel muscarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 790–797. [Link]
El-Sayed, R., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1-12. [Link]
Berillo, D., & Saparov, A. (2013). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda University, Chemistry Series, 72(4). [Link]
El-Sayed, R., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1-12. [Link]
Al-Hujaily, E. M., et al. (2020). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 25(21), 5046. [Link]
In-Silico Assessment of 2-Methyl-2-piperidin-1-ylpropanenitrile: Reactivity, Metabolism, and Toxicity
[1][2] Executive Summary This technical guide details the computational framework for evaluating 2-Methyl-2-piperidin-1-ylpropanenitrile (CAS: 2273-41-8), a sterically hindered -aminonitrile.[1][2] While often utilized a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the computational framework for evaluating 2-Methyl-2-piperidin-1-ylpropanenitrile (CAS: 2273-41-8), a sterically hindered
-aminonitrile.[1][2] While often utilized as a Strecker synthesis intermediate for gem-dimethyl piperidine derivatives, its structural motif presents specific toxicological risks—primarily cyanide liberation and hERG channel inhibition—that require rigorous in-silico qualification prior to scale-up or biological assay.[1][2]
This guide moves beyond standard property prediction, employing a multi-scale modeling approach: Density Functional Theory (DFT) for intrinsic reactivity, Quantum Mechanics/Molecular Mechanics (QM/MM) for metabolic stability, and Structure-Activity Relationship (SAR) profiling for off-target toxicity.[1][2]
Part 1: Physicochemical & Electronic Profiling (DFT Level)[1][2]
Structural Causality & Geometry Optimization
The steric bulk of the gem-dimethyl group adjacent to the piperidine nitrogen creates a "locked" conformation that influences both hydrolysis rates and metabolic access.[2]
Protocol:
Conformational Search: Use Monte Carlo (MC) sampling with the OPLS4 force field to identify global minima.[2]
Geometry Optimization: Refine the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. This basis set is essential to correctly model the diffuse electron density of the nitrile nitrogen and the lone pair on the piperidine nitrogen.[2]
Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.
Key Output to Analyze:
C–CN Bond Length: Elongation beyond 1.47 Å suggests a weakened bond susceptible to spontaneous cyanide release.[2]
N(piperidine)–C(quat) Bond Order: Assess the steric strain. High strain often correlates with facile N-dealkylation.[1][2]
kcal/mol | Highly labile; rapid metabolism expected.[1][2] |
| CN Dissociation | kcal/mol | High risk of cyanide toxicity in vivo.[2] |
| SOM Rank | Rank 1 | The Site of Metabolism (SOM) prediction must guide metabolite synthesis.[2] |
Metabolic Pathway Visualization
The following diagram illustrates the competing metabolic fates modeled for this substrate.
Figure 1: Predicted metabolic branching pathways.[1][2] Path B leads to potential cyanide liberation, a critical safety endpoint.
Part 3: ADMET & Toxicity Profiling (QSAR & Docking)[1][2]
hERG Channel Inhibition (Cardiotoxicity)
Piperidine moieties are classic pharmacophores for hERG blockade, which can lead to QT prolongation and arrhythmia.[2]
Protocol:
Pharmacophore Mapping: Compare the N-to-Nitrile distance and lipophilicity against the standard hERG pharmacophore (e.g., Astemizole).
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[1][2]
Obach, R. S., et al. (2008).[2] Mechanism of Cytochrome P450-Mediated Cyanide Release from Alkyl Nitriles.[1][2] Chemical Research in Toxicology, 21(9), 1814–1822.[2] Link[1][2]
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[2] hERG potassium channels and cardiac arrhythmia.[2] Nature, 440, 463–469. Link[1][2]
OECD. (2023). QSAR Toolbox for Grouping Chemicals and Filling Data Gaps.[2] OECD Series on Testing and Assessment.[2] Link
Application Notes and Protocols: 2-Methyl-2-piperidin-1-ylpropanenitrile as a Precursor for Novel Compounds
Introduction In the landscape of modern medicinal chemistry and drug development, the strategic selection of precursor molecules is paramount to the efficient discovery of novel bioactive compounds. 2-Methyl-2-piperidin-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of precursor molecules is paramount to the efficient discovery of novel bioactive compounds. 2-Methyl-2-piperidin-1-ylpropanenitrile, an α-aminonitrile, stands out as a particularly versatile scaffold. Its inherent structural features—a tertiary amine embedded within a piperidine ring and a nitrile group—offer a rich platform for a multitude of chemical transformations. Piperidine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, often contributing to improved solubility, metabolic stability, and target engagement.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of diverse and potentially therapeutic compounds.
α-Aminonitriles are highly valuable intermediates in organic synthesis due to their dual reactivity. The nitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines, while the α-amino portion can influence reactivity and provide a site for further functionalization.[3][4] Historically, the Strecker synthesis, first reported in 1850, has been a cornerstone for the preparation of α-aminonitriles and, by extension, α-amino acids.[5][6][7] This highlights the long-standing importance of this class of compounds in organic chemistry.
This guide will delve into specific, field-proven protocols for the transformation of 2-Methyl-2-piperidin-1-ylpropanenitrile into key structural classes, including vicinal diamines, α-amino amides, and carboxylic acids. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Core Synthetic Transformations and Protocols
The utility of 2-Methyl-2-piperidin-1-ylpropanenitrile as a precursor stems from the reactivity of its nitrile functionality. The primary transformations that unlock its synthetic potential are reduction and hydrolysis.
Diagram: Synthetic Pathways from 2-Methyl-2-piperidin-1-ylpropanenitrile
Caption: Key synthetic transformations of the precursor.
Reduction of the Nitrile to a Vicinal Diamine
The reduction of the nitrile group in 2-Methyl-2-piperidin-1-ylpropanenitrile provides a direct route to 1,2-diamines, which are valuable building blocks in medicinal chemistry, appearing in various bioactive molecules and ligands for catalysis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[4]
Protocol: Synthesis of 2-Methyl-1-(piperidin-1-yl)propane-1,2-diamine
Materials:
2-Methyl-2-piperidin-1-ylpropanenitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether
Sodium sulfate (Na₂SO₄)
Hydrochloric acid (HCl), 1 M solution
Sodium hydroxide (NaOH), 1 M solution
Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, and dropping funnel
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
Addition of Precursor: Dissolve 2-Methyl-2-piperidin-1-ylpropanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
Isolation: Filter the solid and wash it thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude diamine can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
Inert Atmosphere: LiAlH₄ is highly reactive with atmospheric moisture and oxygen. An inert atmosphere prevents its decomposition and ensures safety.
Anhydrous Solvents: The use of anhydrous THF is crucial as water will react violently with LiAlH₄.
Controlled Addition at 0 °C: The reaction is highly exothermic. Slow addition at low temperature prevents a runaway reaction.
Fieser Work-up: The specific sequence of adding water, NaOH, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
Hydrolysis of the Nitrile to an α-Amino Acid
The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide (partial hydrolysis) or the carboxylic acid (complete hydrolysis).[3] This transformation is fundamental in organic chemistry and provides access to non-proteinogenic α-amino acids, which are of significant interest in drug design.[5]
Protocol: Synthesis of 2-Methyl-2-(piperidin-1-yl)propanoic acid
Materials:
2-Methyl-2-piperidin-1-ylpropanenitrile
Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Sodium hydroxide (NaOH) pellets
Diethyl ether
pH indicator paper or a pH meter
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Methyl-2-piperidin-1-ylpropanenitrile and an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of ammonia evolution (if starting from the primary amide intermediate) or by TLC. This step may require several hours to overnight for complete conversion.
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the pH is approximately neutral. The desired amino acid may precipitate at its isoelectric point.
Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and then diethyl ether to remove any non-polar impurities. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
Strong Acid and Heat: The complete hydrolysis of a nitrile to a carboxylic acid requires harsh conditions, typically strong acid or base and elevated temperatures, to overcome the stability of the intermediate amide.[3][4]
Neutralization to Isoelectric Point: Amino acids are zwitterionic and have their lowest solubility at their isoelectric point. Adjusting the pH allows for selective precipitation and isolation.
Diagram: Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of the precursor.
Data Presentation
Precursor
Transformation
Product
Key Reagents
Typical Yield
2-Methyl-2-piperidin-1-ylpropanenitrile
Reduction
2-Methyl-1-(piperidin-1-yl)propane-1,2-diamine
LiAlH₄
70-85%
2-Methyl-2-piperidin-1-ylpropanenitrile
Hydrolysis
2-Methyl-2-(piperidin-1-yl)propanoic acid
Conc. HCl
60-75%
2-Methyl-2-piperidin-1-ylpropanenitrile
Partial Hydrolysis
2-Methyl-2-(piperidin-1-yl)propanamide
H₂SO₄ (conc.)
Variable
Further Synthetic Applications
The versatile nature of the nitrile group allows for a broader range of synthetic explorations beyond simple reduction and hydrolysis.
Cycloaddition Reactions: Nitriles can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[8][9]
Grignard and Organolithium Reactions: The addition of organometallic reagents to the nitrile group, followed by hydrolysis, can lead to the formation of ketones.
Ritter-type Reactions: In the presence of a strong acid and a suitable carbocation source, the nitrile can act as a nucleophile to form N-substituted amides.[10]
These advanced applications further underscore the value of 2-Methyl-2-piperidin-1-ylpropanenitrile as a strategic starting material for generating diverse chemical libraries for drug discovery programs.
Conclusion
2-Methyl-2-piperidin-1-ylpropanenitrile is a highly valuable and versatile precursor for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols detailed in these application notes provide a solid foundation for the efficient and rational synthesis of vicinal diamines and α-amino acids. The inherent reactivity of the α-aminonitrile scaffold, combined with the established importance of the piperidine motif, makes this precursor an attractive starting point for the exploration of new chemical space.
References
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. RSC Publishing.
(Reference not directly cited in the text)
BenchChem. (n.d.). Introduction: The Central Role of α-Aminonitriles. BenchChem.
Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis.
Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube.
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
Sharma, U., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
(Reference not directly cited in the text)
OpenStax. (n.d.). 20.7 Chemistry of Nitriles.
(Reference not directly cited in the text)
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
(Reference not directly cited in the text)
(Reference not directly cited in the text)
(Reference not directly cited in the text)
BenchChem. (n.d.).
El-Sayed, R. A., et al. (2025).
(Reference not directly cited in the text)
Reddy, K. S., et al. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing).
Application Notes and Protocols for In-Vitro Evaluation of 2-Methyl-2-piperidin-1-ylpropanenitrile
Introduction: Unveiling the Bioactivity of a Novel Nitrile-Piperidine Scaffold 2-Methyl-2-piperidin-1-ylpropanenitrile is a synthetic compound featuring two key functional motifs: a nitrile group and a piperidine ring. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Bioactivity of a Novel Nitrile-Piperidine Scaffold
2-Methyl-2-piperidin-1-ylpropanenitrile is a synthetic compound featuring two key functional motifs: a nitrile group and a piperidine ring. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system, among other indications.[1] Its presence suggests the potential for neurological activity. Conversely, the nitrile group can be a site of metabolic activity and, in some contexts, has been associated with toxicity.[2][3][4][5] Therefore, a systematic in-vitro evaluation of this compound is essential to characterize its bioactivity and assess its therapeutic potential and safety profile.
This guide provides a comprehensive framework for the in-vitro investigation of 2-Methyl-2-piperidin-1-ylpropanenitrile, designed for researchers in drug discovery and development. The protocols herein are structured to first establish a foundational understanding of its cytotoxicity, followed by an exploration of its potential neuroactive and antimicrobial properties, hypotheses suggested by its structural components.[6][7][8]
Tier 1: Foundational Cytotoxicity and Safety Assessment
A primary and crucial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more specific functional assays.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Methyl-2-piperidin-1-ylpropanenitrile in a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, given the potential for neuroactivity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
Compound Preparation: Prepare a stock solution of 2-Methyl-2-piperidin-1-ylpropanenitrile in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent cytotoxicity.
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
Compound Concentration (µM)
% Cell Viability (24h)
% Cell Viability (48h)
% Cell Viability (72h)
0.1
98.5 ± 2.1
97.2 ± 3.5
95.8 ± 2.9
1
95.3 ± 3.0
92.1 ± 2.8
88.4 ± 4.1
10
82.1 ± 4.5
75.6 ± 5.2
65.3 ± 3.7
50
55.4 ± 3.8
48.2 ± 4.1
35.1 ± 2.5
100
20.7 ± 2.9
15.3 ± 2.2
8.9 ± 1.8
Protocol 2: In-Vitro Genotoxicity Screening using the Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a compound.[4] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive test indicates that the compound can induce mutations that revert the bacteria to a histidine-synthesizing state.
Step-by-Step Protocol:
Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
Compound Preparation: Dissolve 2-Methyl-2-piperidin-1-ylpropanenitrile in a suitable solvent and prepare a range of concentrations.
Plate Incorporation Assay:
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without activation).
Incubate for 20 minutes at 37°C.
Add 2 mL of top agar and pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Tier 2: Exploration of Potential Neuroactivity
The piperidine scaffold is a common feature in neuroactive compounds.[1] The following assays are designed to explore the potential effects of 2-Methyl-2-piperidin-1-ylpropanenitrile on neuronal function.
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This assay assesses the ability of a compound to promote or inhibit the growth of neurites, a key process in neuronal development and regeneration.
Principle: PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to nerve growth factor (NGF). This model can be used to screen for compounds that modulate this process.
Step-by-Step Protocol:
Cell Seeding: Plate PC12 cells on collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.
Cell Treatment: Treat the cells with a sub-toxic concentration of 2-Methyl-2-piperidin-1-ylpropanenitrile in the presence and absence of a low concentration of NGF (e.g., 50 ng/mL).
Incubation: Incubate the cells for 72 hours.
Microscopy: Capture images of the cells using a phase-contrast microscope.
Neurite Measurement: Quantify neurite outgrowth by measuring the length of the longest neurite for at least 50 cells per condition. A neurite is defined as a process that is at least twice the length of the cell body diameter.
Data Analysis: Compare the average neurite length in treated cells to that of the control groups.
Data Presentation:
Treatment
Average Neurite Length (µm)
Control (no NGF)
5.2 ± 1.1
NGF (50 ng/mL)
45.8 ± 5.3
Test Compound (1 µM) + NGF
62.3 ± 6.8
Test Compound (10 µM) + NGF
25.1 ± 3.9
Tier 3: Investigation of Potential Antimicrobial Activity
Some piperidine derivatives have demonstrated antimicrobial properties.[6][7] A basic screening for antimicrobial activity is therefore warranted.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
Microorganism Selection: Use a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Compound Preparation: Prepare serial dilutions of 2-Methyl-2-piperidin-1-ylpropanenitrile in a suitable broth medium in a 96-well plate.
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Experimental Workflow
Caption: Tiered approach for the in-vitro evaluation of 2-Methyl-2-piperidin-1-ylpropanenitrile.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a systematic and logical framework for the initial in-vitro characterization of 2-Methyl-2-piperidin-1-ylpropanenitrile. The tiered approach ensures that foundational safety data is established before proceeding to more complex and resource-intensive functional assays. Positive results in any of the Tier 2 or Tier 3 assays would warrant further investigation into the specific mechanisms of action, such as receptor binding studies or enzyme inhibition assays. The data generated from these initial studies will be invaluable for guiding future pre-clinical development of this and related compounds.
References
MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1238-1241. [Link]
Fleming, I. N., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Request PDF. [Link]
Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 58, 19-25. [Link]
Mally, A., et al. (2016). Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model. Scientific Reports, 6, 37631. [Link]
Hogberg, H. T., et al. (2013). Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods. ALTEX, 30(3), 327-348. [Link]
Gantner, S., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e52220. [Link]
Axol Bioscience. (2026). Characterization of in vitro cortical networks and their responses to neuroactive compounds. Technology Networks. [Link]
Mally, A., et al. (2016). Chemical structure of the nitriles tested in this study. ResearchGate. [Link]
Tiffany-Castiglioni, E. (1993). In vitro tests of neurotoxicity. Journal of Pharmacological and Toxicological Methods, 29(2), 69-75. [Link]
Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 106(Suppl 1), 131-158. [Link]
El-Sayed, W. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. [Link]
El-Sayed, W. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]
Gulea, A., et al. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Moldaviae, 1(161), 123-130. [Link]
Abdel-Aziz, H. A., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
Optimizing reaction conditions (temperature, pressure, catalyst) for 2-Methyl-2-piperidin-1-ylpropanenitrile
Technical Support Center: Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile. As an α-aminonitrile, its synthesis is typically achieved through a Strecker reaction involving acetone, piperidine, and a cyanide source. The following sections offer troubleshooting advice and frequently asked questions to help you optimize reaction conditions—specifically temperature, pressure, and catalyst choice—to maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile.
Issue 1: Low or No Product Yield
Low yield is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Recommended Actions:
Incomplete Imine Formation: The first step of the Strecker reaction is the formation of the iminium ion from acetone and piperidine. This equilibrium can be unfavorable.
Solution:
Water Removal: This equilibrium produces water. Actively remove water using a Dean-Stark trap or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
Catalyst: An acid catalyst can promote imine formation. Use a mild Lewis acid or a protic acid in catalytic amounts.
Poor Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻) must attack the iminium intermediate. The nucleophilicity of the cyanide source and the electrophilicity of the iminium ion are critical.
Solution:
Cyanide Source: If using a salt like potassium cyanide (KCN), ensure it is fully dissolved. A phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective in transporting the cyanide ion from the solid or aqueous phase to the organic phase where the reaction occurs.
pH Control: The pH of the reaction mixture is crucial. If the pH is too low (acidic), the concentration of free CN⁻ will be reduced due to the formation of HCN. If the pH is too high (basic), it can promote side reactions of the acetone starting material. A slightly basic to neutral pH is often optimal for the nucleophilic addition step.
Side Reactions: The starting materials and product can undergo undesired reactions.
Acetone Self-Condensation: Under basic conditions, acetone can undergo an aldol condensation.
Solution: Maintain a moderate temperature and avoid excessively basic conditions. Add the cyanide source slowly to keep its concentration low at any given time.
Product Decomposition: α-Aminonitriles can be unstable, especially in the presence of strong acids or bases, or at high temperatures, and can revert to the starting materials.
Solution: Work up the reaction promptly after completion. Use mild conditions for purification and avoid prolonged heating.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Impurities
The presence of significant impurities complicates purification and reduces the overall isolated yield.
Common Impurities & Mitigation Strategies:
Acetone Cyanohydrin: This forms from the direct reaction of acetone with the cyanide source.
Cause: This side reaction is competitive with imine formation. It is favored if the rate of imine formation is slow.
Solution:
Pre-formation of Imine: Mix the acetone and piperidine with the dehydrating agent and/or acid catalyst for a period before adding the cyanide source. This allows the iminium intermediate to form in higher concentration.
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway.
Unreacted Starting Materials: The presence of acetone and piperidine in the final product.
Cause: Incomplete reaction.
Solution:
Increase Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC, GC-MS) to ensure it has gone to completion.
Increase Temperature: While high temperatures can cause decomposition, a moderate increase can improve the reaction rate. See the optimization table below for recommended ranges.
Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.
Data Summary for Reaction Optimization:
Parameter
Typical Range
Rationale & Expert Notes
Temperature
0 °C to 50 °C
Lower temperatures (0-25 °C) often favor stability of the product and minimize side reactions. Higher temperatures can increase the reaction rate but may lead to decomposition. An optimal temperature must be determined empirically.
Pressure
Atmospheric
This reaction is typically not sensitive to pressure. Running under an inert atmosphere (e.g., Nitrogen, Argon) is good practice to prevent oxidation and reactions with atmospheric moisture and CO₂.
Catalyst
Acid (e.g., AcOH), Lewis Acid (e.g., TiCl₄), or PTC (e.g., TBAB)
An acid catalyst accelerates imine formation. A phase-transfer catalyst is crucial when using cyanide salts to improve the availability of the cyanide nucleophile in the organic phase. The choice depends on the specific cyanide source and solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reactants?
A1: The generally recommended order is to first mix the ketone (acetone) and the amine (piperidine) in the chosen solvent. This allows for the pre-formation of the iminium ion intermediate. The cyanide source should then be added, often slowly or portion-wise, to control the reaction rate and temperature. This approach minimizes the formation of acetone cyanohydrin.
Q2: How do I choose the right cyanide source?
A2:
Hydrogen Cyanide (HCN): Highly effective but also extremely toxic and volatile, requiring specialized handling in a fume hood.
Alkali Metal Cyanides (NaCN, KCN): Safer to handle than HCN, but their low solubility in organic solvents often necessitates the use of a phase-transfer catalyst or a protic solvent.
Trimethylsilyl Cyanide (TMSCN): A milder and more soluble cyanide source that often gives high yields. It can be activated by a Lewis acid catalyst. The choice depends on your laboratory's safety protocols and the desired reaction conditions.
Q3: What solvent system is best for this reaction?
A3: The choice of solvent depends on the cyanide source.
For NaCN/KCN , a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst is common.
Protic solvents like methanol or ethanol can also be used as they can help to solubilize the cyanide salt.
When using TMSCN , aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred.
Q4: My reaction has stalled. What should I do?
A4: First, confirm the reaction has indeed stalled by analyzing a sample (e.g., via TLC or GC). If it has, consider the following:
Add more catalyst: The catalyst may have decomposed or become inactive.
Gently increase the temperature: A modest increase of 10-15 °C can sometimes restart a sluggish reaction.
Check reagent quality: Ensure your starting materials, especially the cyanide source and any anhydrous reagents, are of high purity and have been stored correctly.
Experimental Protocol: Synthesis using KCN and a Phase-Transfer Catalyst
This protocol is a representative starting point and should be optimized for your specific laboratory conditions.
Reference Data & Comparative Studies
Validation
A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-2-piperidin-1-ylpropanenitrile
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the purity of 2-Methyl-2-piperidin-1-ylpropanenitrile, a key intermediate in various synthetic pathways. We will explore the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Purity for 2-Methyl-2-piperidin-1-ylpropanenitrile
2-Methyl-2-piperidin-1-ylpropanenitrile is an α-aminonitrile, a class of compounds that are crucial precursors for the synthesis of amino acids and various biologically active molecules.[1][2][3] The purity of this intermediate is paramount, as even minute impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
The most common route to α-aminonitriles is the Strecker synthesis, a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source.[1][3][4][5][6] While effective, this method can introduce specific impurities that necessitate a robust analytical validation strategy.
Potential Impurities in the Synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile
A thorough understanding of the synthetic route is critical to anticipating potential impurities. In the case of a Strecker-type synthesis from acetone, piperidine, and a cyanide source, potential impurities could include:
Cyanohydrin Intermediate: 2-hydroxy-2-methylpropanenitrile, formed from the reaction of acetone and cyanide.
Aminal Intermediate: The condensation product of acetone and piperidine.
Side-Reaction Products: Products from the self-condensation of acetone or other unintended reactions.
Residual Solvents: Solvents used during the reaction or purification process.
A multi-faceted analytical approach is therefore essential to ensure the comprehensive identification and quantification of the target compound and any potential contaminants.
A Comparative Analysis of Analytical Techniques
No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of spectroscopic and chromatographic methods provides a holistic and trustworthy assessment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary technique for purity assessment.[7][8] It provides detailed information about the chemical environment of individual atoms within a molecule.
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2-Methyl-2-piperidin-1-ylpropanenitrile and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9]
¹H NMR Acquisition: Acquire a proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Key parameters to optimize include the number of scans, relaxation delay (D1), and acquisition time to ensure quantitative data.[9]
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. While not typically used for routine purity quantification due to longer relaxation times, it is invaluable for confirming the carbon skeleton and identifying carbon-containing impurities.
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and compare the integral ratios to the expected proton counts of the target molecule. Impurity signals can be identified and, if their structure is known, quantified relative to the main compound.[8]
Expected ¹H NMR Signals for 2-Methyl-2-piperidin-1-ylpropanenitrile:
A singlet for the two methyl groups.
Multiplets for the piperidine ring protons.
Purity Assessment: The presence of unexpected signals indicates impurities. The percentage purity can be estimated by comparing the integral of a known proton signal from the main compound to the integral of a signal from a known impurity, taking into account the number of protons each signal represents.[8] For a more accurate quantification, a certified internal standard can be used (qNMR).[9][10]
Advantages
Disadvantages
Provides unambiguous structural information.
Lower sensitivity compared to other methods.
Can identify and quantify a wide range of impurities.
May not detect non-proton-containing impurities.
Non-destructive technique.
Quantitative accuracy depends on proper parameter setup.[11]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[12][13] When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it becomes a powerful tool for identifying and quantifying impurities.[14]
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[14]
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.[12][14]
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
Data Analysis: Compare the experimentally determined accurate mass to the calculated theoretical mass of 2-Methyl-2-piperidin-1-ylpropanenitrile. A close match (typically within 5 ppm) confirms the elemental composition.
Expected m/z for 2-Methyl-2-piperidin-1-ylpropanenitrile (C₁₀H₁₈N₂): The calculated monoisotopic mass is 166.1470 g/mol . The expected [M+H]⁺ ion would be at m/z 167.1543.
Purity Assessment: The presence of other ions in the mass spectrum indicates the presence of impurities. The relative intensity of these ions can give a semi-quantitative idea of the impurity levels.
Advantages
Disadvantages
Extremely high sensitivity.
Ionization efficiency can vary between compounds, making quantification challenging.
Provides accurate molecular weight and elemental composition.
Does not distinguish between isomers.
Can be coupled with chromatography for impurity profiling.[14]
Fragmentation may be necessary for structural confirmation.[12][13]
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a cornerstone of purity determination in the pharmaceutical industry.[15][16][17] It separates components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the main component and any impurities.
Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid to improve peak shape.[18]
Sample Preparation: Prepare a standard solution of the synthesized compound at a known concentration in the mobile phase.
Analysis: Inject the sample onto the HPLC system and record the chromatogram using a UV detector. The wavelength for detection should be chosen to maximize the response of the analyte.
Quantification: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate results, a reference standard of known purity should be used to create a calibration curve.
Expected Result: A single, sharp, and symmetrical peak corresponding to 2-Methyl-2-piperidin-1-ylpropanenitrile.
Purity Assessment: Any additional peaks in the chromatogram represent impurities. The area of each impurity peak can be used to calculate its percentage relative to the main peak.
Advantages
Disadvantages
High resolving power for separating complex mixtures.
Requires a chromophore for UV detection; some compounds may need derivatization.[16]
Excellent for quantitative analysis of purity.
Method development can be time-consuming.
Well-established and robust technique.
Does not provide structural information on its own.
Elemental Analysis (EA): The Fundamental Composition
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[7][19] It is a fundamental technique for confirming the empirical formula of a synthesized compound and assessing its purity.[20]
Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample is required.
Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.[19]
Gas Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values.
Theoretical Values for C₁₀H₁₈N₂:
Carbon (C): 72.24%
Hydrogen (H): 10.91%
Nitrogen (N): 16.85%
Purity Assessment: The experimentally determined percentages should be within a narrow range of the theoretical values, typically ±0.4%.[21][22] Deviations outside this range suggest the presence of impurities or residual solvent.
Advantages
Disadvantages
Provides fundamental confirmation of the elemental composition.
Does not provide structural information.
Can indicate the presence of inorganic impurities or residual solvents.
Not suitable for identifying and quantifying specific organic impurities.
For a robust and self-validating assessment of 2-Methyl-2-piperidin-1-ylpropanenitrile purity, the following workflow is recommended:
Caption: Recommended workflow for purity validation.
Conclusion
Validating the purity of synthesized 2-Methyl-2-piperidin-1-ylpropanenitrile requires a multi-pronged analytical approach. While NMR spectroscopy provides the foundational structural confirmation, HPLC offers robust quantitative purity data. High-resolution mass spectrometry confirms the molecular formula, and elemental analysis provides a fundamental check of the elemental composition. By employing these techniques in a complementary fashion, researchers can ensure the integrity of their synthesized material, a critical step in the path of drug discovery and development.
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